9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione
Overview
Description
9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.19909372 g/mol and the complexity rating of the compound is 704. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal Structure Analysis
Synthesis and Crystal Structure Studies : The acridinedione derivatives have been a subject of study for their crystal structures. For example, Kour et al. (2014) focused on synthesizing and analyzing the X-ray crystal structure of acridinedione derivatives, which highlights the molecular conformations and intermolecular interactions critical for understanding their chemical behavior and potential applications in various fields (Kour et al., 2014).
Structural Characterization for Application Potential : Palani et al. (2005) and Shi et al. (2007) also conducted synthesis and characterization of acridinedione derivatives. These studies are vital for assessing the potential of these compounds in various scientific applications, including material science and pharmacology (Palani et al., 2005), (Shi et al., 2007).
Corrosion Inhibition
- Role in Corrosion Inhibition : Acridinedione derivatives have been tested as corrosion inhibitors. Singh et al. (2020) explored new acridinedione compounds as inhibitors for steel corrosion, demonstrating their effectiveness in industrial applications, especially for protecting storage tanks and pipelines (Singh et al., 2020).
Antimicrobial Activity
- Antimicrobial Properties : The antimicrobial efficacy of acridinedione derivatives has been explored. For instance, Shanmugasundaram et al. (2022) synthesized hexahydro acridinediones with triazole linkages, indicating potential applications in developing antimicrobial agents (Shanmugasundaram et al., 2022).
Biological and Pharmacological Activities
Potential in Biological Applications : Premalatha and Punitha (2021) highlighted the biological activities of acridinediones synthesized via microwave irradiation, hinting at their potential use in medical and biological research (Premalatha & Punitha, 2021).
Anticancer Potential : Mulakayala et al. (2012) explored the anti-proliferative properties of 1,8-dioxo-octahydroxanthenes, a class of compounds including acridinediones, against cancer cell lines, suggesting their potential in cancer research (Mulakayala et al., 2012).
Analytical Applications
- Use as an Analytical Indicator : Pyrko (2021) developed a derivative of 10-hydroxydecahydroacridine-1,8-dione for use as an indicator in acid-base titration, demonstrating the compound's utility in analytical chemistry applications (Pyrko, 2021).
Properties
IUPAC Name |
9-(3-hydroxyphenyl)-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-22(2)9-15-20(17(26)11-22)19(13-6-5-7-14(25)8-13)21-16(24-15)10-23(3,4)12-18(21)27/h5-8,19,24-25H,9-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPUTNSMUCFAMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=CC=C4)O)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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